

# A Technical Guide to Neurodevelopmental Disorders Linked to Protein Kinase CK2 Mutations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed serine/threonine kinase essential for a multitude of cellular processes, including cell cycle regulation, DNA repair, apoptosis, and signal transduction.[1][2] The CK2 holoenzyme is a heterotetramer, typically composed of two catalytic subunits ( $\alpha$  and/or  $\alpha$ ') and two regulatory  $\beta$  subunits.[3][4] Given its critical role in fundamental cellular functions, it is unsurprising that dysregulation of CK2 activity is implicated in various human diseases, including cancer and, as highlighted in recent years, neurodevelopmental disorders.[5][6]

Groundbreaking research employing whole-exome sequencing (WES) has identified de novo and inherited mutations in the genes encoding CK2 subunits as the monogenic cause of distinct neurodevelopmental syndromes.[7][8][9] These discoveries have established a direct link between CK2 function and human brain development. This technical guide provides an indepth overview of the genetics, clinical phenotypes, molecular mechanisms, and experimental models associated with CK2-related neurodevelopmental disorders, with a focus on providing actionable information for research and therapeutic development.

Two primary disorders have been characterized:



- Okur-Chung Neurodevelopmental Syndrome (OCNDS): Caused by heterozygous mutations in the CSNK2A1 gene, which encodes the catalytic α subunit.[10][11][12]
- Poirier-Bienvenu Neurodevelopmental Syndrome (POBINDS): Caused by heterozygous mutations in the CSNK2B gene, which encodes the regulatory  $\beta$  subunit.[11][13][14]

Both are autosomal dominant disorders characterized by a spectrum of clinical features, including developmental delay, intellectual disability, and behavioral issues, yet they possess distinguishing characteristics that likely reflect the distinct roles of the catalytic and regulatory subunits.[11]

# **Clinical Phenotypes and Genetics**

Mutations in either the catalytic or regulatory subunits of CK2 lead to a range of neurodevelopmental symptoms. While there is significant overlap, the specific gene affected often influences the prevalence and severity of certain features.

#### **Okur-Chung Neurodevelopmental Syndrome (OCNDS)**

First described in 2016, OCNDS is caused by mutations in the CSNK2A1 gene on chromosome 20p13.[8][10][11] The disorder is typically the result of a de novo heterozygous mutation, though inherited cases have been reported.[9][15][16] Common clinical manifestations include global developmental delay, intellectual disability (often in the mild-to-moderate range), and speech and motor delays.[12][15][17] Generalized hypotonia, feeding difficulties in infancy, and behavioral challenges such as features of autism spectrum disorder are also prevalent.[17][18] While seizures can occur, they are reported less frequently than in POBINDS.[11][17]

# Poirier-Bienvenu Neurodevelopmental Syndrome (POBINDS)

Linked to mutations in the CSNK2B gene on chromosome 6p21.33, POBINDS is also an autosomal dominant disorder.[11][19] A defining characteristic of POBINDS is the high prevalence of epilepsy, with seizure onset often occurring within the first few years of life.[13] [20] Like OCNDS, individuals with POBINDS present with developmental delay and intellectual disability.[13][14] The severity of symptoms can vary widely among individuals, from profound



intellectual disability with intractable epilepsy to milder learning disabilities with treatable seizures.[13][20]

#### **Data Presentation: Comparative Clinical Features**

The following table summarizes and compares the prevalence of key clinical features in individuals with OCNDS (CSNK2A1 mutations) and POBINDS (CSNK2B mutations).

| Feature                 | Okur-Chung<br>Neurodevelopmental<br>Syndrome (OCNDS)        | Poirier-Bienvenu<br>Neurodevelopmental<br>Syndrome (POBINDS) |
|-------------------------|-------------------------------------------------------------|--------------------------------------------------------------|
| Genetic Basis           | Heterozygous CSNK2A1 mutations[10]                          | Heterozygous CSNK2B<br>mutations[13]                         |
| Developmental Delay     | Universally reported[3]                                     | Common[13][20]                                               |
| Intellectual Disability | ~75% of individuals, typically mild to moderate[15]         | Common, severity varies widely[13][14]                       |
| Speech Delay/Disorder   | Very common[15][17]                                         | Common[13]                                                   |
| Hypotonia               | Common, especially in infancy[15][18]                       | Common (low muscle tone)[13]                                 |
| Epilepsy/Seizures       | Occurs in <25% of individuals[17][21]                       | A primary and common feature, often early-onset[13] [20]     |
| Behavioral Issues       | Common (ASD features, ADHD, stereotypies)[15][21]           | Noted, but less characterized than in OCNDS                  |
| Microcephaly            | Reported in ~33-60% of individuals[18]                      | Can be present[22]                                           |
| Gastrointestinal Issues | Common (feeding difficulties, reflux, constipation)[17][18] | Can be present                                               |

# **Molecular Mechanisms & Signaling Pathways**



CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, placing it at the nexus of numerous signaling pathways crucial for neurodevelopment.[1][2][4] Mutations in CSNK2A1 and CSNK2B are thought to disrupt these pathways, leading to the observed clinical phenotypes. In vitro studies of several OCNDS-associated CSNK2A1 missense mutations show that they significantly reduce kinase activity.[23]

#### **Key CK2-Regulated Pathways in Neurodevelopment**

- PI3K/Akt/mTOR Signaling: CK2 promotes cell survival and proliferation by directly
  phosphorylating and activating Akt (at Ser129) and inactivating the tumor suppressor PTEN,
  a negative regulator of the pathway.[2][5] Disruption of this pathway can impair neurogenesis
  and synaptic plasticity.
- Wnt Signaling: CK2 is known to be an influential activator of the Wnt signaling pathway, which is critical for brain development, including neuronal proliferation and differentiation.[2]
- BMP Signaling: The CK2β subunit directly interacts with the Bone Morphogenetic Protein (BMP) receptor type 1a.[24] BMPs are involved in restricting neural differentiation, and dysregulation of this pathway can lead to developmental abnormalities.[5][24]
- Synaptic Function: CK2 directly phosphorylates key synaptic proteins, including subunits of glutamate receptors like NMDAR.[2] This phosphorylation can modulate receptor activity and cell surface expression, impacting synaptic plasticity, a cellular correlate of learning and memory.[2][25]

Below are diagrams illustrating the central role of CK2 in these critical pathways.





Click to download full resolution via product page

CK2 positively regulates the PI3K/Akt survival pathway.



Click to download full resolution via product page

CK2 modulates synaptic plasticity via NMDAR phosphorylation.

# **Experimental Protocols & Methodologies**



Advancing the understanding of CK2-related disorders requires robust experimental models and standardized protocols. Research has primarily utilized patient-derived data, cell-based assays, and animal models.

#### **Diagnostic Workflow: Whole Exome Sequencing (WES)**

The identification of pathogenic variants in CSNK2A1 and CSNK2B relies on next-generation sequencing.[8][26]

Objective: To identify causative de novo or inherited genetic variants in individuals with suspected OCNDS or POBINDS.

#### Methodology:

- Sample Collection: Collect peripheral blood samples from the proband and biological parents (for trio analysis).
- DNA Extraction: Isolate genomic DNA from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). Quantify DNA and assess purity.
- Library Preparation: Fragment genomic DNA to the desired size range (e.g., 150-200 bp). Ligate sequencing adapters and perform library amplification.
- Exome Capture: Hybridize the prepared library with biotinylated oligonucleotide probes specific to the human exome (e.g., Agilent SureSelect Human All Exon V8). Capture the targeted exonic fragments using streptavidin-coated magnetic beads.
- Sequencing: Sequence the captured library on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads.
- Bioinformatic Analysis:
  - Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
  - Alignment: Align reads to the human reference genome (e.g., GRCh38/hg38) using an aligner like BWA-MEM.

#### Foundational & Exploratory





- Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller such as GATK HaplotypeCaller.
- Annotation: Annotate identified variants with information on gene context, predicted functional impact (e.g., using SIFT, PolyPhen-2), and population frequency (e.g., from gnomAD).
- Filtering & Prioritization: Filter for rare (e.g., MAF < 0.01%) and potentially damaging variants (missense, nonsense, frameshift, splice-site). In a trio analysis, prioritize de novo variants or variants consistent with autosomal dominant inheritance.
- Variant Confirmation: Validate candidate pathogenic variants using Sanger sequencing.





Click to download full resolution via product page

Workflow for identification of CK2 gene mutations.



#### Preclinical Modeling: Csnk2a1 K198R Knock-in Mouse

A knock-in mouse model harboring the K198R mutation in the Csnk2a1 gene has been developed to study OCNDS.[25][27] This region is a mutational hotspot in patients.[25] Heterozygous mice (CK2αK198R/+) exhibit phenotypes that mirror patient symptoms, including cognitive deficits, stereotypies, and altered circadian rhythms, validating this model for preclinical studies.[25][28]

Objective: To assess behavioral and synaptic deficits in a mouse model of OCNDS.

Methodology: Behavioral Testing (Y-Maze Spontaneous Alternation)

- Apparatus: A three-arm Y-shaped maze with identical arms.
- Procedure: Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
- Data Collection: Record the sequence of arm entries using video tracking software. An alternation is defined as entries into three different arms on consecutive choices.
- Analysis: Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100. A reduction in this percentage indicates deficits in spatial working memory.[28]

Methodology: Electrophysiology (Long-Term Potentiation)

- Slice Preparation: Acutely prepare transverse hippocampal slices (300-400 μm) from adult CK2αK198R/+ and wild-type littermates.
- Recording: Perform field excitatory postsynaptic potential (fEPSP) recordings from the stratum radiatum of the CA1 region while stimulating Schaffer collaterals.
- LTP Induction: After establishing a stable baseline, induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second).
- Analysis: Monitor fEPSP slope for 60 minutes post-induction. Compare the degree of potentiation between genotypes. Attenuated LTP in knock-in mice suggests synaptic plasticity deficits.[25][27]



#### In Vitro Kinase Assay

Objective: To determine the functional impact of CSNK2A1 missense mutations on kinase activity.[23]

#### Methodology:

- Protein Expression: Express and purify recombinant wild-type and mutant CK2α subunits (e.g., using a bacterial or baculovirus system).
- Reaction Setup: In a microplate, combine the purified kinase, a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD), and a reaction buffer containing ATP (spiked with [y-<sup>32</sup>P]ATP).
- Kinase Reaction: Incubate the reaction mixture at 30°C for a set time (e.g., 10 minutes).
- Stopping the Reaction: Stop the reaction by adding phosphoric acid.
- Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-<sup>32</sup>P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
- Analysis: Compare the activity of mutant kinases relative to the wild-type enzyme.

### **Therapeutic Strategies and Future Directions**

Currently, there are no specific treatments or cures for OCNDS or POBINDS.[12] Management is focused on addressing symptoms through physical, occupational, and speech therapies, as well as anti-seizure medications for epilepsy.[17][29][30]

The development of targeted therapies for CK2-related disorders presents both opportunities and significant challenges.

Targeting CK2 Activity: Numerous small molecule inhibitors of CK2 have been developed, primarily for oncology applications (e.g., CX-4945).[1][6][31] While these could theoretically be repurposed, the ubiquitous and essential nature of CK2 raises concerns about toxicity and off-target effects. A therapeutic strategy would need to finely modulate, rather than ablate, kinase activity.



- Genetic Therapies: Gene therapies or antisense oligonucleotide (ASO) approaches could be considered, particularly for gain-of-function or dominant-negative mutations. However, most OCNDS mutations are thought to be loss-of-function, making these strategies more complex.
   [18]
- Pathway Modulation: A more viable approach may be to target downstream pathways that
  are dysregulated by aberrant CK2 signaling. For example, if a specific substrate's
  phosphorylation is critically altered, developing drugs to normalize the activity of that
  substrate or its related pathway could be beneficial.

The path forward requires a deeper understanding of the genotype-phenotype correlations and the specific downstream consequences of each unique mutation. Continued investment in preclinical models, patient registries like Simons Searchlight, and the development of sensitive biomarkers will be crucial for advancing therapeutic strategies for these rare neurodevelopmental disorders.[21][32]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. CK2—An Emerging Target for Neurological and Psychiatric Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. irp.cdn-website.com [irp.cdn-website.com]
- 4. Protein Kinase CK2 Subunits Differentially Perturb the Adhesion and Migration of GN11 Cells: A Model of Immature Migrating Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. [PDF] De novo mutations in CSNK2A1 are associated with neurodevelopmental abnormalities and dysmorphic features | Semantic Scholar [semanticscholar.org]
- 8. De novo mutations in CSNK2A1 are associated with neurodevelopmental abnormalities and dysmorphic features PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tgen.org [tgen.org]
- 10. CSNK2A1 Foundation [csnk2a1foundation.org]
- 11. Comparing Two Neurodevelopmental Disorders Linked to CK2: Okur-Chung Neurodevelopmental Syndrome and Poirier-Bienvenu Neurodevelopmental Syndrome—Two Sides of the Same Coin? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rarediseases.org [rarediseases.org]
- 13. csnk2b.org [csnk2b.org]
- 14. childneurologyfoundation.org [childneurologyfoundation.org]
- 15. Okur-Chung Neurodevelopmental Syndrome GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Simons Searchlight | CSNK2A1-Related Syndrome [simonssearchlight.org]
- 17. youtube.com [youtube.com]
- 18. Research Explained: De novo mutations in CSNK2A1 [csnk2a1foundation.org]
- 19. De Novo CSNK2B Mutations in Five Cases of Poirier—Bienvenu Neurodevelopmental Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 20. CSNK2B: a broad spectrum of neurodevelopmental disability and epilepsy severity -PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.simonssearchlight.org [cdn.simonssearchlight.org]
- 22. mendelian.co [mendelian.co]
- 23. Frontiers | Comparing Two Neurodevelopmental Disorders Linked to CK2: Okur-Chung Neurodevelopmental Syndrome and Poirier-Bienvenu Neurodevelopmental Syndrome—Two Sides of the Same Coin? [frontiersin.org]
- 24. Protein kinase CK2 in development and differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 25. Missense mutation in the activation segment of the kinase CK2 models Okur-Chung neurodevelopmental disorder and alters the hippocampal glutamatergic synapse PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | De Novo CSNK2B Mutations in Five Cases of Poirier–Bienvenu Neurodevelopmental Syndrome [frontiersin.org]



- 27. [PDF] Missense mutation in the activation segment of the kinase CK2 models Okur Chung neurodevelopmental disorder and alters the hippocampal glutamatergic synapse | Semantic Scholar [semanticscholar.org]
- 28. biorxiv.org [biorxiv.org]
- 29. CHD2-Related Neurodevelopmental Disorders GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. CHD2-Related Neurodevelopmental Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Clinical trial strategies for rare neurodevelopmental disorders: challenges and opportunities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Neurodevelopmental Disorders Linked to Protein Kinase CK2 Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13400585#neurodevelopmental-disorders-linked-to-ck2-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com